1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-carboxamide derivative featuring a benzoxazole core substituted with a 4-chlorophenyl group and a triazole ring bearing a 5-methyl group. The N-substituent is a 2,5-dimethoxyphenyl moiety, which confers distinct electronic and steric properties. The structural complexity necessitates advanced crystallographic tools (e.g., SHELXL ) and spectroscopic techniques (e.g., IR, NMR ) for characterization.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O4/c1-14-23(25(32)27-21-13-18(33-2)9-11-22(21)34-3)28-30-31(14)17-8-10-20-19(12-17)24(35-29-20)15-4-6-16(26)7-5-15/h4-13H,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHAWDYFUAQRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized from 2-aminophenol and an appropriate aldehyde under reflux conditions in the presence of a catalyst.
Synthesis of Triazole Ring: The triazole ring is formed via a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.
Coupling Reactions: The final step involves coupling the benzoxazole and triazole intermediates with the carboxamide group using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and functional properties:
Structural Analogues
Physicochemical and Functional Differences
- Electronic Effects : Methoxy groups in the target compound donate electron density, altering binding affinities in receptor interactions compared to the 2-methoxyphenyl variant .
- Synthetic Complexity : The triazole-thione analogue requires sulfur incorporation, complicating synthesis relative to carboxamide derivatives.
Spectroscopic and Crystallographic Insights
- IR/NMR : The target compound’s carboxamide carbonyl (C=O) stretch would appear near 1650–1700 cm⁻¹, distinct from the triazole-thione’s C=S peak at 1243 cm⁻¹ .
- Crystallography: SHELXL and WinGX are critical for resolving steric clashes in the dimethoxyphenyl moiety, which may adopt non-planar conformations.
Biological Activity
The compound 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C24H18ClN5O3
- Molecular Weight : 459.88 g/mol
- CAS Number : 951897-55-5
- Density : 1.42 g/cm³ (predicted)
- pKa : 10.22 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cancer cells. The triazole moiety is known for its role in modulating enzyme activities and influencing cellular pathways related to proliferation and apoptosis. Specifically, the compound may inhibit enzymes involved in cell cycle regulation and promote apoptosis through caspase activation pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values ranged from 2.57 µM to 5.07 µM, indicating a potent inhibitory effect compared to standard chemotherapeutics .
Induction of Apoptosis
The compound has been shown to induce apoptosis in cancer cells via increased expression of cleaved caspase-3 and p21 proteins. This suggests that the compound activates apoptotic pathways, leading to programmed cell death in malignant cells .
Selectivity and Safety Profile
One notable aspect of this compound is its selectivity towards cancer cells over normal cells. Studies indicate that it does not significantly affect healthy cell lines while exhibiting high potency against cancerous ones. This selectivity is crucial for minimizing side effects associated with traditional chemotherapy .
Study 1: Triazole Derivatives in Cancer Therapy
A study investigated a series of triazole-containing compounds similar to the target molecule. These derivatives displayed enhanced anticancer activity through mechanisms involving the induction of oxidative stress and modulation of key signaling pathways such as NF-kB. The results indicated that compounds with similar structures could serve as promising leads for further development in cancer therapy .
Study 2: Mechanistic Insights
Another research effort focused on understanding the mechanistic details of how this class of compounds affects cell migration and proliferation. It was found that treatment with these triazole derivatives resulted in a significant reduction in cell migration and an increase in apoptosis markers, confirming their potential as effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
